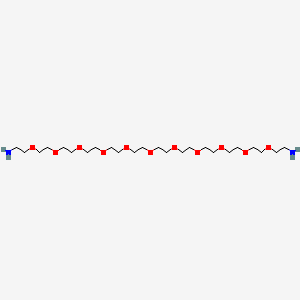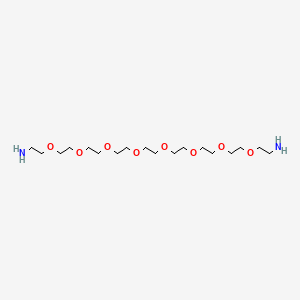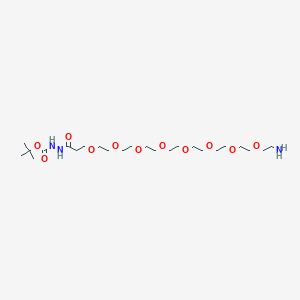
Apinaca
Descripción general
Descripción
AKB48-d9 (CAS 2484976-99-8) es un estándar interno utilizado para cuantificar AKB48, un cannabinoide sintético. Estructuralmente, AKB48-d9 se asemeja estrechamente a los cannabinoides sintéticos conocidos. Está regulado como un compuesto de la Lista I en los Estados Unidos .
Aplicaciones Científicas De Investigación
AKB48-d9 encuentra aplicaciones en varios campos científicos:
Química forense y toxicología: Cuantificación de AKB48 en muestras biológicas.
Investigación de cannabinoides: Estudio del metabolismo, la farmacocinética y las interacciones de los cannabinoides.
Pruebas de drogas: AKB48-d9 sirve como una herramienta esencial para la cuantificación precisa.
Mecanismo De Acción
El mecanismo exacto por el cual AKB48-d9 ejerce sus efectos sigue siendo un área activa de investigación. Es probable que interactúe con los receptores cannabinoides (CB1 y CB2) de manera similar a AKB48. Se necesitan más estudios para dilucidar sus dianas moleculares y vías específicas.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Apinaca undergoes extensive biotransformation catalyzed by cytochrome P450 enzymes, primarily CYP34A . These enzymes interact with this compound, leading to a variety of metabolic reactions .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It influences cell function by interacting with various cell signaling pathways, potentially altering gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, which can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas:: La ruta sintética para AKB48-d9 implica la incorporación de átomos de deuterio en posiciones específicas dentro de la estructura de AKB48. Las formas deuteradas (d1-d9) se preparan utilizando precursores apropiados y reactivos deuterados.
Condiciones de reacción:: AKB48-d9 se puede sintetizar mediante diversos métodos, incluida la síntesis química o el intercambio isotópico. Las condiciones de reacción específicas dependen de la ruta sintética elegida y del nivel de deuteración deseado.
Producción industrial:: Si bien AKB48-d9 se utiliza principalmente como estándar interno en aplicaciones de investigación y forenses, su producción a escala industrial es limitada debido a su uso especializado.
Análisis De Reacciones Químicas
AKB48-d9 puede sufrir varios tipos de reacciones, incluida la oxidación, la reducción y la sustitución. Los reactivos y las condiciones comunes utilizados en estas reacciones están diseñados para lograr una incorporación específica de deuterio. Los principales productos formados durante estas reacciones incluyen derivados deuterados de AKB48.
Comparación Con Compuestos Similares
AKB48-d9 destaca por su etiquetado de deuterio, que mejora su estabilidad y especificidad. Compuestos similares incluyen AKB48 (no deuterado) y otros cannabinoides sintéticos como JWH-081 y análogos relacionados.
Propiedades
IUPAC Name |
N-(1-adamantyl)-1-pentylindazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-2-3-6-9-26-20-8-5-4-7-19(20)21(25-26)22(27)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTCCIPCJZKWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928683 | |
| Record name | APINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345973-53-6 | |
| Record name | APINACA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345973-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | APINACA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHR0400Y84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















